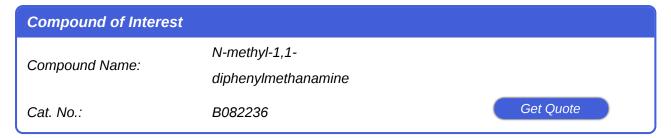


Spectroscopic Profile of N-methyl-1,1-diphenylmethanamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-methyl-1,1-diphenylmethanamine**, a sterically hindered secondary amine with applications in organic synthesis. Due to the limited availability of published experimental spectra, this guide combines predicted data based on established principles of spectroscopy with general experimental protocols. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Structure and Properties

- IUPAC Name: N-methyl-1,1-diphenylmethanamine[1]
- Synonyms: N-Methylbenzhydrylamine, (Diphenylmethyl)methylamine[1][2]
- CAS Number: 14683-47-7[2][3]
- Molecular Formula: C14H15N[1][2]
- Molecular Weight: 197.28 g/mol [2]
- Structure:

Ph Ph



(Ph = Phenyl group)

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for **N-methyl-1,1-diphenylmethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	10H	Ar-H (Phenyl rings)
~ 4.80	Singlet	1H	N-CH-(Ph) ₂
~ 2.30	Singlet	3H	N-CH₃
~ 1.50	Broad Singlet	1H	N-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 142	Quaternary Ar-C
~ 128	Ar-CH
~ 127	Ar-CH
~ 126	Ar-CH
~ 65	N-CH-(Ph) ₂
~ 35	N-CH₃

Infrared (IR) Spectroscopy Data



While a specific peak list is not readily available in the literature, an FTIR spectrum for the liquid melt of the compound has been recorded. The predicted characteristic absorption bands are detailed in Table 3.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350 - 3300	Medium, Sharp	N-H Stretch
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 3000 - 2850	Medium	Aliphatic C-H Stretch
~ 1600, 1495, 1450	Medium to Strong	Aromatic C=C Bending
~ 1200 - 1000	Medium	C-N Stretch
~ 750 - 700	Strong	Monosubstituted Benzene C-H Bend (Out-of-plane)

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z	Relative Intensity	Assignment
197	Moderate	[M]+ (Molecular Ion)
196	Low	[M-H]+
182	High	[M-CH ₃] ⁺
167	Very High	[M-NHCH₃] ⁺ (Benzhydryl cation)
104	Moderate	[C ₈ H ₈] ⁺ (Styrene radical cation)
91	Moderate	[C ₇ H ₇]+ (Tropylium cation)
77	Moderate	[C ₆ H ₅]⁺ (Phenyl cation)



Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-methyl-1,1-diphenylmethanamine** (typically 5-25 mg for 1 H NMR and 50-100 mg for 13 C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For 13 C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Fourier-Transform Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared by placing a drop of **N-methyl-1,1-diphenylmethanamine** between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The sample is then placed in the spectrometer's sample compartment. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

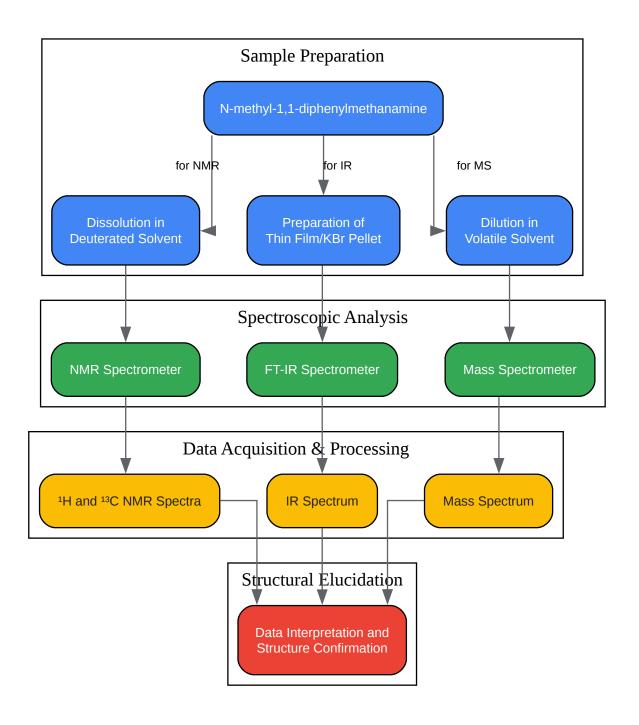
Mass Spectrometry (MS)

A dilute solution of **N-methyl-1,1-diphenylmethanamine** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of **N-methyl-1,1-diphenylmethanamine** is outlined below.





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Caption: General workflow for the spectroscopic analysis of an organic compound.

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